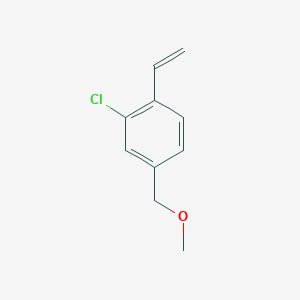

2-Chloro-4-(methoxymethyl)-1-vinylbenzene

Description

Contextualization within Multifunctionalized Aromatic Vinyl Monomer Chemistry

Multifunctionalized aromatic vinyl monomers are a class of compounds that offer a route to polymers with tailored properties. The presence of multiple functional groups allows for post-polymerization modifications, the introduction of specific functionalities, and the control of polymer architecture. These monomers are integral to the synthesis of advanced materials, including functional polymers, composites, and specialty chemicals. Aromatic vinyl monomers derived from renewable resources like vanillin are also being explored as replacements for petroleum-based monomers like styrene (B11656).

Research Significance of Substituted Styrenes in Contemporary Polymer Science and Organic Synthesis

Substituted styrenes are of paramount importance in polymer science due to their ability to undergo polymerization via various mechanisms, including free radical, cationic, and anionic polymerization. libretexts.org The substituents on the aromatic ring play a crucial role in determining the reactivity of the monomer and the properties of the resulting polymer. cmu.edu For instance, electron-withdrawing groups can enhance the rate of polymerization in certain systems. cmu.eduresearchgate.net In organic synthesis, substituted styrenes serve as versatile intermediates for the construction of complex molecules. The vinyl group can participate in a wide range of chemical transformations, making these compounds valuable synthons.

The ability to precisely control the placement of functional groups on the polymer chain is a key goal in modern polymer chemistry. Substituted styrenes are model systems for studying the effects of substituents on polymerization kinetics and polymer properties. cmu.edu The insights gained from these studies are critical for the rational design of new polymeric materials with desired characteristics.

Comparative Analysis with Structurally Related Halogenated and Alkoxy-Substituted Styrenes

To understand the potential properties and reactivity of 2-Chloro-4-(methoxymethyl)-1-vinylbenzene, it is instructive to compare it with structurally related, yet simpler, halogenated and alkoxy-substituted styrenes.

Halogenated Styrenes: A common example is 4-chlorostyrene. The chloro group is electron-withdrawing, which influences the electronic properties of the vinyl group. This can affect its reactivity in polymerization and other chemical reactions.

Alkoxy-Substituted Styrenes: A well-studied example is 4-methoxystyrene. The methoxy (B1213986) group is electron-donating, which also modulates the reactivity of the vinyl group, often in an opposite manner to electron-withdrawing groups.

The subject of this article, this compound, uniquely combines both an electron-withdrawing halogen and an electron-donating alkoxy-containing substituent. The methoxymethyl group (-CH2OCH3) is electronically different from a simple methoxy group (-OCH3) as the oxygen is not directly attached to the aromatic ring, leading to a more complex electronic effect.

Below is a data table comparing the physical properties of related substituted styrenes. Due to the lack of specific experimental data for this compound, its properties are not listed.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 4-Chlorostyrene | 1073-67-2 | C8H7Cl | 138.59 | 192 | 1.155 |

| 4-Methoxystyrene | 637-69-4 | C9H10O | 134.18 | 206 | 0.998 |

| 4-Vinylbenzyl chloride | 1592-20-7 | C9H9Cl | 152.62 | 229 | 1.083 |

| 2-Chloro-1-methyl-4-vinylbenzene | 105595-71-9 | C9H9Cl | 152.62 | Not available | Not available |

Note: Data for the table was compiled from various chemical supplier and database websites.

Rationale for Dedicated Academic Inquiry into this compound

The unique substitution pattern of this compound provides a strong rationale for its dedicated academic study. The presence of three distinct functional moieties—the vinyl, chloro, and methoxymethyl groups—suggests several avenues for research and application:

Polymerization and Material Properties: The combination of an electron-withdrawing chloro group and a potentially coordinating methoxymethyl group could lead to polymers with interesting thermal, mechanical, and optical properties. The chloro group can enhance flame retardancy, while the methoxymethyl group could improve solubility and adhesion.

Post-Polymerization Modification: The chloro and methoxymethyl groups offer sites for further chemical transformations after polymerization. The benzylic position of the methoxymethyl group could be particularly reactive, allowing for the grafting of other molecules onto the polymer backbone.

Complex Organic Synthesis: As a synthetic intermediate, this compound could be a precursor to a variety of complex organic molecules. The vinyl group can be functionalized in numerous ways, and the chloro and methoxymethyl groups can be transformed into other functionalities.

Fundamental Studies of Reactivity: The interplay of the electronic effects of the chloro and methoxymethyl groups on the reactivity of the vinyl group presents an interesting case for fundamental studies in physical organic chemistry. Understanding these effects can contribute to the broader knowledge of reaction mechanisms and monomer design.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-ethenyl-4-(methoxymethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-3-9-5-4-8(7-12-2)6-10(9)11/h3-6H,1,7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQFNLUYRLOGIKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1)C=C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801260679 | |

| Record name | 2-Chloro-1-ethenyl-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801260679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610416-70-0 | |

| Record name | 2-Chloro-1-ethenyl-4-(methoxymethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1610416-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-ethenyl-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801260679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 4 Methoxymethyl 1 Vinylbenzene

Retrosynthetic Strategies and Precursor Synthesis for 2-Chloro-4-(methoxymethyl)-1-vinylbenzene

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. nih.gov For this compound, the primary disconnection breaks the vinyl group from the aromatic ring, suggesting two main pathways: the formation of the carbon-carbon double bond as a final step, or the construction of the substituted benzene (B151609) ring with the vinyl group already in place.

The most common and versatile approach involves installing the vinyl group onto a pre-functionalized benzene ring. This strategy relies on the synthesis of key precursors, such as 2-chloro-4-(methoxymethyl)benzaldehyde (B6290679) or a corresponding aryl halide.

A plausible synthetic route to the key precursor, 2-chloro-4-(methoxymethyl)benzaldehyde, could commence from 3-chlorotoluene. The synthesis would involve the following conceptual steps:

Friedel-Crafts Acylation: Introduction of an acetyl group at the para-position to the methyl group.

Halogenation: Introduction of a chlorine atom at the ortho-position to the methyl group.

Side-Chain Halogenation: Bromination of the methyl group using N-bromosuccinimide (NBS).

Ether Formation: Conversion of the bromomethyl group to a methoxymethyl group using sodium methoxide (B1231860).

Oxidation: Oxidation of the acetyl group to a carboxylic acid, followed by reduction to an alcohol and subsequent oxidation to the aldehyde.

Alternatively, a more direct approach to a related precursor involves the chloromethylation of 1-chloro-3-methoxybenzene. However, this reaction often yields a mixture of isomers and requires careful control of reaction conditions.

A key intermediate for olefination reactions is 2-chloro-4-(methoxymethyl)benzaldehyde. Its synthesis can be envisioned starting from 2-chloro-4-methylbenzaldehyde. The process would involve the radical bromination of the methyl group, followed by nucleophilic substitution with sodium methoxide to yield the desired methoxymethyl ether.

| Precursor | Synthetic Approach | Key Reagents |

| 2-Chloro-4-(methoxymethyl)benzaldehyde | Functionalization of 2-chloro-4-methylbenzaldehyde | NBS, AIBN, NaOMe |

| 1-Bromo-2-chloro-5-(methoxymethyl)benzene | Halogenation and functionalization of 3-chlorotoluene | Br2, FeBr3, NBS, NaOMe |

| 2-Chloro-4-(methoxymethyl)phenylboronic acid | Borylation of 1-bromo-2-chloro-5-(methoxymethyl)benzene | Bis(pinacolato)diboron, Pd catalyst |

Catalytic Approaches for Vinyl Group Installation onto Aromatic Substrates

The introduction of a vinyl group onto an aromatic ring is a fundamental transformation in organic synthesis. Several powerful catalytic methods have been developed for this purpose, each with its own advantages and limitations.

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of C-C bond formation. wikipedia.org In the context of synthesizing this compound, this would typically involve the coupling of a dihaloaromatic precursor, such as 1-bromo-2-chloro-5-(methoxymethyl)benzene, with ethylene (B1197577) gas. The greater reactivity of the C-Br bond over the C-Cl bond allows for selective coupling at the bromine-substituted position.

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the vinylarene and regenerate the catalyst. wikipedia.org

Table of Typical Heck Reaction Conditions for Vinylation of Aryl Halides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)2 | PPh3 | Et3N | DMF | 100-120 |

| PdCl2(PPh3)2 | - | K2CO3 | NMP | 120-140 |

| Palladacycle catalysts | - | KOAc | DMAc | 100-110 |

Data compiled from various sources on Heck reactions of aryl halides. organic-chemistry.orgnih.gov

Recent advancements in catalyst design, including the use of palladacycles, have enabled Heck reactions to proceed under lower pressures of ethylene and with higher efficiency. nih.gov For electron-rich aryl chlorides, specific ligand systems have been developed to promote efficient vinylation. liv.ac.uk

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant are indispensable methods for converting aldehydes and ketones into alkenes. youtube.comwikipedia.org These reactions are particularly well-suited for the synthesis of this compound starting from the corresponding benzaldehyde (B42025) precursor.

The Wittig reaction utilizes a phosphorus ylide, typically generated in situ from a phosphonium (B103445) salt and a strong base, to react with an aldehyde. commonorganicchemistry.com For the synthesis of a terminal alkene, methyltriphenylphosphonium (B96628) bromide is a common choice for the phosphonium salt.

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than the corresponding phosphorus ylide. organic-chemistry.org This often leads to cleaner reactions and easier purification, as the phosphate (B84403) byproduct is water-soluble. The HWE reaction typically shows a high selectivity for the formation of (E)-alkenes. wikipedia.org

Comparison of Wittig and HWE Reactions for Olefination of Aromatic Aldehydes

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

| Reagent | Phosphorus ylide | Phosphonate carbanion |

| Precursor | Phosphonium salt | Phosphonate ester |

| Base | Strong bases (e.g., n-BuLi, NaH) | Weaker bases (e.g., NaH, K2CO3) |

| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate ester |

| Stereoselectivity | Dependent on ylide stability | Generally (E)-selective |

This table provides a general comparison of the two olefination methods. commonorganicchemistry.comorganic-chemistry.org

The Suzuki-Miyaura cross-coupling reaction is a versatile palladium-catalyzed method for the formation of C-C bonds between an organoboron compound and an organohalide. organic-chemistry.org To synthesize this compound, this reaction would involve the coupling of a suitable aryl halide, such as 1-bromo-2-chloro-5-(methoxymethyl)benzene, with a vinylboronic acid or a vinylboronate ester.

A key advantage of the Suzuki-Miyaura coupling is its tolerance of a wide range of functional groups and its generally mild reaction conditions. organic-chemistry.org While vinylboronic acid itself is prone to polymerization, stable and commercially available alternatives like potassium vinyltrifluoroborate or various vinylboronate esters are commonly used. nih.gov

Typical Conditions for Suzuki-Miyaura Vinylation of Aryl Halides

| Palladium Source | Ligand | Base | Solvent | Boron Reagent |

| Pd(PPh3)4 | - | Na2CO3 | Toluene (B28343)/EtOH/H2O | Vinylboronic acid |

| PdCl2(dppf) | - | K3PO4 | Dioxane | Potassium vinyltrifluoroborate |

| Pd(OAc)2 | SPhos | CsF | Isopropanol | Vinylboronic acid |

Data compiled from various sources on Suzuki-Miyaura couplings with vinyl boronates. nih.gov

Chemo- and Regioselective Functionalization Techniques for this compound Synthesis

Achieving the desired substitution pattern on the benzene ring is a critical challenge in the synthesis of this compound. Chemo- and regioselective functionalization techniques offer precise control over the introduction of substituents.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. This technique relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.

In a potential synthetic route to a precursor for this compound, one could envision starting with 1-chloro-3-(methoxymethyl)benzene. The methoxymethyl group, being a potential DMG, could direct lithiation to the C2 position. However, the chloro group is also a weak DMG. The regioselectivity of the lithiation would depend on the reaction conditions and the relative directing ability of the two groups. Subsequent reaction of the resulting aryllithium species with a suitable vinyl electrophile could then install the vinyl group.

The methoxy (B1213986) group within the methoxymethyl substituent can act as a directing group, facilitating deprotonation at the adjacent ortho position by a strong base like n-butyllithium. The resulting aryllithium intermediate can then be trapped with an appropriate electrophile to introduce the vinyl group or a precursor to it.

Relative Directing Ability of Common Functional Groups in DoM

| Strongest | Weakest | |||

| -CONR2 | -SO2NR2 | -OMe | -CH2NR2 | -Cl |

| -O-CONR2 | -NHCO-t-Bu | -F |

This table provides a generalized ranking of the directing ability of various functional groups.

It is important to note that the chloro substituent can also influence the regioselectivity of the metalation. Careful optimization of reaction conditions, including the choice of base, solvent, and temperature, is crucial to achieve the desired regioselectivity.

Electrophilic Aromatic Substitution with Controlled Isomerism

The synthesis of polysubstituted benzene derivatives like this compound requires careful control of regioselectivity during electrophilic aromatic substitution (EAS) reactions. The orientation of an incoming electrophile is dictated by the electronic properties of the substituents already present on the aromatic ring. libretexts.orgmsu.edu In the case of a disubstituted precursor to the target molecule, such as 1-chloro-3-(methoxymethyl)benzene, the directing effects of both the chloro and methoxymethyl groups must be considered to achieve the desired isomer.

The chloro group is an ortho-, para-directing deactivator. While it withdraws electron density from the ring inductively, it can donate electron density through resonance, directing incoming electrophiles to the positions ortho and para to itself. The methoxymethyl group (-CH₂OCH₃) is generally considered a weak activating group and is also ortho-, para-directing. Its activating nature stems from hyperconjugation and weak inductive effects.

When considering an electrophilic substitution on a molecule like 4-chloro-1-(methoxymethyl)benzene to introduce the vinyl group (or a precursor), the directing effects are as follows:

Chloro group directs: to positions 2 and 6 (ortho).

Methoxymethyl group directs: to position 2 (ortho) and 6 (ortho).

Both groups reinforce the substitution at the 2-position. Therefore, an electrophilic acylation (like a Friedel-Crafts acylation) to introduce an acetyl group, followed by reduction and dehydration, would be expected to show high regioselectivity for the desired substitution pattern.

Conversely, if the vinyl group is already present, as in styrene (B11656), it acts as an activating, ortho-, para-directing group. chegg.compearson.com This is due to the conjugation of the vinyl group's π-system with the aromatic ring, which helps stabilize the cationic intermediate (arenium ion) formed during the attack by an electrophile. pearson.com For an EAS reaction on 4-(methoxymethyl)-1-vinylbenzene, both the vinyl and methoxymethyl groups would direct an incoming electrophile, such as a chlorinating agent, to the 2-position (ortho to the vinyl group and ortho to the methoxymethyl group), thus favoring the formation of this compound.

The table below illustrates the directing effects of individual substituents relevant to the synthesis, which collectively influence the final isomer distribution.

| Substituent | Electronic Effect | Directing Preference | Relative Reactivity |

| -CH=CH₂ (Vinyl) | Activating (Resonance) | Ortho, Para | Faster than Benzene |

| -Cl (Chloro) | Deactivating (Inductive) | Ortho, Para | Slower than Benzene |

| -CH₂OCH₃ (Methoxymethyl) | Weakly Activating | Ortho, Para | Faster than Benzene |

This table provides a qualitative summary of substituent effects on electrophilic aromatic substitution.

Control over reaction conditions such as temperature, catalyst, and solvent can further refine isomer ratios, although the inherent directing effects of the substituents are the primary determinants of the product distribution.

Stereochemical Considerations in this compound Synthesis

Stereochemistry focuses on the three-dimensional arrangement of atoms in molecules. wikipedia.org The structure of this compound itself is achiral, meaning it is superimposable on its mirror image. utdallas.edu It does not possess any chiral centers (a carbon atom bonded to four different groups). Furthermore, because the vinyl group is a terminal alkene (-CH=CH₂), it cannot exhibit E/Z (cis/trans) isomerism, which requires two different substituents on each carbon of the double bond. uou.ac.in

Therefore, the final target molecule does not have stereoisomers. However, stereochemical considerations can be relevant during the synthesis process, particularly in relation to potential side reactions or alternative synthetic pathways that might generate stereoisomers.

For instance, if the vinyl group were to be introduced via a Wittig or Horner-Wadsworth-Emmons reaction, the stereoselectivity of these reactions would be a critical factor for a non-terminal alkene. While not directly applicable to forming the -CH=CH₂ group, understanding these principles is crucial in synthetic design. Transition-metal-catalyzed cross-coupling reactions are often noted for their ability to retain the stereochemistry of starting materials, which would be an important consideration if a precursor with a stereocenter were used. acs.org

Scalability and Process Intensification Studies for Laboratory-Scale Production

Scaling up the synthesis of a fine chemical like this compound from milligram to multigram or kilogram laboratory scale presents numerous challenges, including managing reaction exotherms, ensuring efficient mixing, and maintaining consistent product quality. Process intensification offers a suite of methodologies to develop smaller, safer, and more efficient chemical processes, which are highly valuable even at the laboratory scale. mdpi.com

Key process intensification techniques applicable to the synthesis include:

Microreactors or Continuous Flow Chemistry: Performing reactions in microreactors or flow systems offers significant advantages over traditional batch processing. sciforum.net The high surface-area-to-volume ratio allows for superior heat and mass transfer, enabling precise temperature control and preventing the formation of hot spots that can lead to side reactions and impurities. sciforum.net This would be particularly beneficial for potentially exothermic steps like Friedel-Crafts reactions or nitrations.

Alternative Energy Sources: The use of microwave irradiation or ultrasound can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter times. mdpi.com Microwave-assisted polymerization, for example, has been shown to reduce reaction time and energy use. resolvemass.ca These principles can be applied to the synthesis of the monomer itself.

Spinning Disk Reactors (SDRs): For reactions involving viscous fluids or multiphase systems, SDRs can provide excellent mixing and mass transfer. Research on styrene polymerization in SDRs has demonstrated their potential for process intensification. ncl.ac.uk

The table below compares a conventional batch synthesis approach with a potential intensified flow chemistry approach for a hypothetical acylation step in the synthesis.

| Parameter | Conventional Batch Process | Intensified Flow Process |

| Reactor Type | Round-bottom flask | Microreactor or packed-bed reactor |

| Heat Transfer | Limited by surface area of flask | Excellent, rapid heat dissipation |

| Mixing | Mechanical/magnetic stirring | Efficient diffusive mixing |

| Reaction Time | Hours | Minutes |

| Safety | Risk of thermal runaway | Inherently safer, small reaction volume |

| Scalability | Difficult, requires redesign | Easier, "scaling-out" by numbering-up |

This table illustrates the theoretical advantages of applying process intensification to a key synthetic step.

By adopting these modern techniques, the laboratory-scale production of this compound can be made more efficient, reliable, and safer.

Sustainable Synthetic Routes for this compound

Green chemistry principles aim to design chemical processes that minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency. resolvemass.canih.gov Developing sustainable routes for this compound involves re-evaluating reagents, solvents, and catalysts.

Key areas for developing greener synthetic pathways include:

Use of Greener Solvents: Traditional organic syntheses often employ volatile and toxic organic solvents. Replacing these with more benign alternatives like water, supercritical CO₂, or bio-derived solvents can significantly reduce the environmental footprint. resolvemass.canih.gov For some reactions, solvent-free conditions, such as those used in ball milling, can be explored. rjpn.org

Catalysis over Stoichiometric Reagents: Many classic EAS reactions, such as Friedel-Crafts alkylation and acylation, use stoichiometric amounts of Lewis acid catalysts (e.g., AlCl₃), which generate significant amounts of corrosive waste during workup. msu.edu A greener approach involves using solid acid catalysts or other heterogeneous catalysts that can be easily recovered and recycled.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net Reactions like additions and rearrangements are preferable to substitutions and eliminations, which generate byproducts.

Renewable Feedstocks: A long-term goal of sustainable chemistry is to replace petroleum-based starting materials with those derived from renewable biomass. resolvemass.ca For instance, research has demonstrated the scalable synthesis of functional styrenes, like vinyl catechol, from the naturally abundant caffeic acid. acs.org While not a direct route to the target compound, this demonstrates the potential for creating the core vinylbenzene structure from bio-derived phenolic acids. researchgate.net

The following table evaluates a hypothetical traditional synthesis step against a greener alternative based on the principles of green chemistry.

| Green Chemistry Principle | Traditional Method (e.g., Friedel-Crafts) | Greener Alternative |

| Prevention of Waste | Generates Al(OH)₃ waste from AlCl₃ catalyst quenching. | Catalytic amount of a recyclable solid acid catalyst minimizes waste. |

| Safer Solvents | Often uses chlorinated solvents like dichloromethane. | Use of a greener solvent like an ionic liquid or supercritical CO₂. resolvemass.ca |

| Energy Efficiency | May require prolonged heating or cryogenic temperatures. | Microwave-assisted synthesis can reduce reaction times and energy input. resolvemass.ca |

| Use of Catalysis | Stoichiometric Lewis acid required. | Employs a true catalytic process. |

This table highlights how applying green chemistry principles can lead to more sustainable synthetic methods.

By integrating these strategies, the synthesis of this compound can be aligned with modern standards of environmental sustainability.

Chemical Reactivity and Mechanistic Studies of 2 Chloro 4 Methoxymethyl 1 Vinylbenzene

Transformations Involving the Chloro Substituent in 2-Chloro-4-(methoxymethyl)-1-vinylbenzene

Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange is a powerful organometallic reaction for converting organic halides into more reactive organometallic reagents. wikipedia.org In the case of this compound, the chloro-substituent on the aromatic ring can be replaced by a metal, typically lithium or magnesium, to generate a new carbon-nucleophile.

This transformation is commonly achieved using organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures. The reaction proceeds via a kinetically controlled process, with the rate of exchange following the trend I > Br > Cl. wikipedia.org While chlorides are less reactive than bromides and iodides, the exchange can still be effectively carried out, often by using more reactive alkyllithiums like t-BuLi. The mechanism for lithium-halogen exchange is thought to involve the formation of an intermediate "ate-complex". wikipedia.orgharvard.edu

Alternatively, a Grignard reagent can be formed by treating the aryl chloride with magnesium metal. This process generates an organomagnesium halide species which is also a potent nucleophile.

Once the organometallic intermediate is formed (either organolithium or organomagnesium), it can be "quenched" by reacting it with a wide variety of electrophiles. This two-step sequence allows for the introduction of diverse functional groups at the former position of the chlorine atom, providing a versatile synthetic route to a range of substituted vinylbenzene derivatives.

The table below summarizes potential quenching reactions for the organometallic derivative of this compound.

| Reagent System | Electrophile for Quenching | Resulting Functional Group |

| 1. t-BuLi, THF, -78 °C | 1. CO₂ 2. H₃O⁺ | Carboxylic Acid |

| 2. n-BuLi, Et₂O, -78 °C | R₂C=O (Ketone/Aldehyde) | Secondary/Tertiary Alcohol |

| 3. Mg, THF, reflux | D₂O | Deuterium |

| 4. n-BuLi, THF, -78 °C | DMF (N,N-Dimethylformamide) | Aldehyde |

| 5. Mg, THF, reflux | I₂ | Iodide |

Reactivity of the Methoxymethyl Group in this compound

The methoxymethyl (MOM) group at the benzylic position serves as a protecting group for the corresponding benzyl (B1604629) alcohol. Its reactivity is primarily characterized by its cleavage under acidic conditions and the susceptibility of the benzylic carbon to various transformations.

The MOM ether is an acetal (B89532) functional group and is therefore susceptible to cleavage under acidic conditions. adichemistry.com A range of Brønsted and Lewis acids can be employed for its deprotection to reveal the primary benzyl alcohol, 4-(hydroxymethyl)-2-chloro-1-vinylbenzene. wikipedia.org The choice of reagent can be critical to ensure selectivity, especially in the presence of other acid-sensitive groups.

Mild conditions often suffice for this transformation. For instance, treatment with a catalytic amount of a strong acid like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in a protic solvent such as methanol (B129727) or water is a common method. adichemistry.comnih.gov Lewis acids are also highly effective. Reagents like zinc bromide (ZnBr₂), trimethylsilyl (B98337) bromide (TMSBr), or zinc triflate (Zn(OTf)₂) can facilitate the cleavage, often under very mild and selective conditions. researchgate.netresearchgate.net The combination of a trialkylsilyl triflate (like TMSOTf) with 2,2′-bipyridyl has been shown to deprotect aromatic MOM ethers under non-acidic conditions. nih.gov

The general mechanism for acid-catalyzed cleavage involves protonation of the ether oxygen, followed by the departure of methanol to form a resonance-stabilized benzylic oxonium ion. This intermediate is then captured by a nucleophile (typically water from the reaction medium) to yield a hemiacetal, which subsequently decomposes to the desired alcohol and formaldehyde (B43269).

The following table presents a selection of deprotection strategies applicable to the MOM group in this molecule.

| Reagent(s) | Solvent(s) | Conditions | Notes |

| HCl (catalytic) | Methanol/Water | Room Temp to Reflux | Standard Brønsted acid-catalyzed hydrolysis. adichemistry.com |

| Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temp | Effective for acid-stable substrates. nih.gov |

| Zinc Bromide (ZnBr₂) / n-PrSH | Dichloromethane | 0 °C to Room Temp | Rapid and efficient method, selective in the presence of other protecting groups. researchgate.net |

| Trimethylsilyl Triflate (TMSOTf) / 2,2′-Bipyridyl | Acetonitrile | 0 °C to Room Temp | Mild, non-acidic conditions suitable for acid-sensitive molecules. nih.gov |

| Zinc(II) Triflate (Zn(OTf)₂) | Isopropanol | Reflux | Catalytic method for selective deprotection. researchgate.net |

The benzylic carbon in this compound is activated towards various chemical transformations due to its proximity to the aromatic ring, which can stabilize radical or ionic intermediates through resonance. chemistrysteps.com

Oxidation: Strong oxidizing agents can transform the benzylic position. Reagents such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under acidic conditions typically oxidize a benzylic carbon bearing at least one hydrogen atom to a carboxylic acid. chemistrysteps.commasterorganicchemistry.com In this case, the reaction would likely cleave the methoxymethyl group and oxidize the benzylic carbon to yield 2-chloro-4-vinylbenzoic acid. Milder oxidation protocols could potentially yield the corresponding aldehyde, 2-chloro-4-vinylbenzaldehyde.

Radical Halogenation: The benzylic C-H bonds are relatively weak and susceptible to free-radical halogenation. masterorganicchemistry.com Using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) can selectively introduce a bromine atom at the benzylic position. This reaction proceeds via a resonance-stabilized benzylic radical intermediate. The resulting benzylic bromide is a versatile synthetic intermediate, amenable to nucleophilic substitution reactions.

The table below outlines potential transformations at the benzylic position.

| Reaction Type | Reagent(s) | Product Structure |

| Strong Oxidation | KMnO₄, H₂O, heat | 2-chloro-4-vinylbenzoic acid |

| Radical Bromination | NBS, AIBN, CCl₄ | 1-(Bromomethyl)-2-chloro-4-vinylbenzene (after potential MOM group loss) |

| Nucleophilic Substitution (on brominated intermediate) | NaCN, DMSO | 2-(2-chloro-4-vinylphenyl)acetonitrile |

Intermolecular and Intramolecular Reactivity Profiles of this compound

The presence of multiple reactive sites—the vinyl group, the aryl chloride, and the benzylic ether—allows for a diverse range of intermolecular and intramolecular reactions.

Intermolecular Reactions: The vinyl group is a key site for intermolecular reactivity, most notably polymerization. Like other styrene (B11656) derivatives, this compound can undergo radical, cationic, or anionic polymerization to form polystyrene-based materials with specific functionalities. nih.gov The vinyl group also readily participates in electrophilic addition reactions (e.g., with HBr, Br₂) and can be a substrate in various metal-catalyzed reactions like hydroformylation or Heck coupling.

The aryl chloride can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions typically require prior conversion of the chloride to a more reactive species (e.g., iodide or triflate) or the use of specialized ligand systems that facilitate the oxidative addition of palladium to the Ar-Cl bond.

Intramolecular Reactions: Intramolecular reactions could be designed by first modifying one of the functional groups to introduce a reactive partner. For example, conversion of the aryl chloride to an aryllithium species (as described in 3.2.3) could potentially be followed by an intramolecular nucleophilic attack on an epoxide introduced at the vinyl group.

Palladium-catalyzed intramolecular cyclizations are also a possibility. By analogy, intramolecular Heck reactions or Wacker-type aminations have been used to construct heterocyclic systems from precursors containing both a vinyl group and an aryl halide. nih.gov For instance, if the methoxymethyl group were converted to an amine-containing moiety, a Pd-catalyzed cyclization could potentially form a nitrogen-containing heterocycle. The selectivity for different cyclization pathways (e.g., 5-, 6-, or 7-membered rings) can often be controlled by the choice of the palladium catalyst and ligands. nih.gov

Computational and Experimental Mechanistic Elucidation of Key Reactions

Halogen-Metal Exchange: Experimental evidence, including kinetic studies and the isolation of intermediates, supports a mechanism involving a hypervalent "ate-complex" for lithium-halogen exchange. harvard.edu Computational studies on similar systems could model the transition state energies for the formation of this complex and its subsequent decomposition to the aryllithium product, providing insight into the reaction kinetics and the influence of substituents.

MOM Deprotection: The acid-catalyzed cleavage of MOM ethers is understood to proceed through an oxonium ion intermediate. Experimental elucidation often involves kinetic studies to determine the reaction order with respect to the acid catalyst. Computational modeling could be used to calculate the stability of the key resonance-stabilized benzylic oxonium ion intermediate, thereby predicting the relative ease of cleavage compared to aliphatic MOM ethers.

Benzylic Radical Reactions: The mechanism of benzylic bromination with NBS is a free-radical chain reaction. Experimental evidence includes the observation that radical initiators accelerate the reaction while inhibitors slow it down. Computational chemistry can be used to calculate the C-H bond dissociation energy (BDE) at the benzylic position. The relatively low BDE, a consequence of the resonance stabilization of the resulting benzylic radical, explains the high reactivity and selectivity of this position for radical abstraction. chemistrysteps.commasterorganicchemistry.com

The table below summarizes the key mechanistic features for the principal reactions of this compound.

| Reaction | Key Mechanistic Feature | Common Investigative Method |

| Lithium-Halogen Exchange | Formation of an "ate-complex" intermediate. wikipedia.orgharvard.edu | Kinetic studies, Low-temperature NMR, X-ray crystallography of intermediates. |

| Acid-Catalyzed MOM Cleavage | Formation of a resonance-stabilized benzylic oxonium ion. | Reaction kinetics, Isotope labeling studies, Trapping of intermediates. |

| Benzylic Bromination (NBS) | Free-radical chain mechanism involving a resonance-stabilized benzylic radical. masterorganicchemistry.com | Use of radical initiators/inhibitors, Product analysis, EPR spectroscopy. |

| Vinyl Polymerization (Radical) | Chain reaction: initiation, propagation, termination. | Molecular weight analysis (GPC), Monomer consumption kinetics. |

Polymerization Characteristics and Polymer Science of 2 Chloro 4 Methoxymethyl 1 Vinylbenzene

Homopolymerization of 2-Chloro-4-(methoxymethyl)-1-vinylbenzene

The homopolymerization of this compound is anticipated to proceed via several mechanisms, mirroring the reactivity of other styrene (B11656) derivatives.

Free Radical Polymerization Kinetics, Mechanisms, and Reaction Order Determination

Free radical polymerization is a common and straightforward method for polymerizing vinyl monomers like this compound. smolecule.com The process involves initiation, propagation, and termination steps. smolecule.com Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are typically used to generate free radicals, which then attack the vinyl group of the monomer, initiating the polymer chain growth. smolecule.com

The kinetics of free radical polymerization of styrenic monomers are well-established. The rate of polymerization (Rp) is dependent on the concentrations of the monomer ([M]) and the initiator ([I]). Generally, for free-radical polymerization, the reaction order with respect to the monomer is 1, and with respect to the initiator is 0.5. This relationship is described by the following equation:

Rp = kp * (fkd/kt)^0.5 * [M] * [I]^0.5

where:

kp is the rate constant for propagation

kd is the rate constant for initiator decomposition

kt is the rate constant for termination

f is the initiator efficiency

Controlled Radical Polymerization (CRP) of this compound (e.g., ATRP, RAFT, NMP)

Controlled radical polymerization (CRP) techniques offer precise control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture. smolecule.com These methods are highly applicable to styrenic monomers.

Atom Transfer Radical Polymerization (ATRP) : ATRP is a versatile CRP method that could be applied to this compound. However, the presence of the chloro group on the benzene (B151609) ring and the methoxymethyl group could potentially lead to side reactions. For the closely related vinylbenzyl chloride, ATRP can be challenging due to the potential for the benzylic chloride to dissociate or react with the catalyst complex. Nevertheless, with careful selection of the catalyst system (typically a copper complex with a ligand), controlled polymerization can be achieved. Well-defined amphiphilic block copolymers of polystyrene and poly(vinyl alcohol) have been successfully synthesized using ATRP, demonstrating its utility for creating complex architectures.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization : RAFT polymerization is a highly versatile and tolerant CRP method that is well-suited for functional monomers like vinylbenzyl chloride, and by extension, this compound. RAFT avoids the use of metal catalysts that can be problematic in ATRP. The controlling agent in RAFT is a thiocarbonylthio compound, which mediates the polymerization to produce polymers with low polydispersity (Mw/Mn < 1.5). The RAFT process has been successfully used to polymerize VBC in a controlled manner, yielding well-defined polymers and enabling the synthesis of complex structures like core-shell nanoparticles. Optimal conditions for the RAFT polymerization of VBC have been established, which would serve as a good starting point for the polymerization of this compound.

Nitroxide-Mediated Polymerization (NMP) : NMP is another CRP technique that has been used for the polymerization of styrene and its derivatives. This method typically employs a stable nitroxide radical, such as 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), to control the polymerization. NMP of chloromethylated styrenes has been shown to proceed in a living fashion, allowing for the synthesis of block copolymers.

Anionic and Cationic Polymerization Investigations

Anionic Polymerization : Anionic polymerization is known for its ability to produce polymers with very narrow molecular weight distributions and well-defined architectures. For a monomer to be suitable for anionic polymerization, it should contain electron-withdrawing substituents that can stabilize the propagating carbanion. While styrene is readily polymerized via anionic methods, the presence of the chloro and methoxymethyl groups on this compound could introduce complications. Specifically, the electrophilic nature of the benzylic C-Cl bond in the methoxymethyl group could lead to side reactions with the highly nucleophilic carbanionic propagating center. Therefore, anionic polymerization of this monomer would likely be challenging without protection of the reactive functional group.

Cationic Polymerization : Monomers with electron-donating substituents are generally good candidates for cationic polymerization, as these groups can stabilize the propagating carbocation. The vinyl group of this compound is attached to an aromatic ring, which can stabilize a carbocation. Cationic polymerization of styrene derivatives can be initiated by systems such as aryl methyl halides and silver salts. The polymerization of vinylbenzyl chloride has been explored, and it is expected that this compound would also be amenable to cationic polymerization. This method has been used to synthesize block copolymers containing poly(4-vinylbenzyl chloride).

Copolymerization Studies of this compound

Copolymerization of this compound with other monomers would allow for the synthesis of materials with a wide range of properties.

Reactivity Ratios Determination with Diverse Comonomers

Reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the relative reactivity of a propagating chain ending in one monomer unit towards adding the same or the other monomer. The determination of these ratios is essential for predicting the composition of the resulting copolymer. For the copolymerization of this compound (M1) with a comonomer (M2), the reactivity ratios would be determined by conducting a series of copolymerization reactions with varying initial monomer feed ratios and analyzing the composition of the resulting copolymer at low conversions.

While specific reactivity ratios for this compound are not available, data for the copolymerization of styrene (a close analog) with various comonomers can provide an indication of its likely behavior. For instance, in the radical copolymerization of acrylamides and methacrylates, the product of the reactivity ratios is often close to one, indicating a statistical or random copolymerization.

Statistical, Block, and Graft Copolymer Architectures

The functional nature of this compound makes it a valuable monomer for creating various copolymer architectures.

Statistical Copolymers : Statistical copolymers could be readily synthesized by the free radical copolymerization of this compound with other vinyl monomers, such as styrene or acrylates. The distribution of the monomer units along the polymer chain would depend on the reactivity ratios of the comonomers.

Block Copolymers : Block copolymers containing segments of poly(this compound) can be synthesized using controlled polymerization techniques like RAFT or ATRP. For example, a macroinitiator could be prepared from one monomer, which is then used to initiate the polymerization of the second monomer, leading to a diblock copolymer. Amphiphilic block copolymers, which consist of both hydrophobic and hydrophilic segments, could be synthesized using this approach.

Graft Copolymers : Graft copolymers are comprised of a polymer backbone with other polymer chains grafted onto it. The reactive methoxymethyl group in poly(this compound) provides a convenient handle for "grafting-from" or "grafting-to" approaches. In the "grafting-from" method, the backbone polymer is functionalized with initiating sites from which the graft chains are grown. In the "grafting-to" approach, pre-synthesized polymer chains with reactive end groups are attached to the backbone.

Data Tables

The following tables present representative data for the polymerization of vinylbenzyl chloride (VBC), which serves as a model for the expected behavior of this compound.

Table 1: Representative Conditions for RAFT Polymerization of Vinylbenzyl Chloride (VBC) Data extrapolated from studies on VBC as a model for this compound.

| Parameter | Value |

| Monomer | Vinylbenzyl Chloride (VBC) |

| RAFT Agent | Dithiobenzoate or Trithiocarbonate derivatives |

| Initiator | AIBN |

| Temperature | 60-80 °C |

| Solvent | Toluene (B28343), Dioxane |

| Resulting Polydispersity (Mw/Mn) | < 1.3 |

Table 2: Expected Reactivity Ratios for Copolymerization with Styrene Hypothetical values based on the structural similarity of this compound to other styrene derivatives.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 (Expected) | r2 (Expected) | Copolymer Type |

| This compound | Styrene | ~1 | ~1 | Ideal/Random |

| This compound | Methyl Methacrylate (B99206) | < 1 | < 1 | Alternating tendency |

Synthesis of Star and Brush Copolymers Incorporating this compound Units

The synthesis of star and brush copolymers represents an advanced area of polymer architecture design, enabling the creation of materials with unique properties. Star copolymers consist of multiple linear polymer chains, or "arms," radiating from a central core. Brush copolymers, also known as bottle-brush polymers, feature a linear polymer backbone densely grafted with polymeric side chains. These architectures can be achieved through various polymerization techniques, including "grafting-from," "grafting-to," and "grafting-through" (or macromonomer) approaches, often employing controlled radical polymerization (CRP) methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to ensure well-defined structures.

Despite the versatility of these synthetic strategies, a thorough search of the scientific literature yielded no specific examples or studies on the synthesis of star or brush copolymers incorporating this compound units. The successful synthesis of such copolymers would depend on the reactivity of the this compound monomer in controlled polymerization systems and its compatibility with other monomers and initiators used to build these complex architectures. Without experimental data, any discussion of reaction conditions, catalyst selection, or the properties of the resulting polymers would be purely speculative.

Microstructure and Stereoregularity Control in Poly(this compound)

The microstructure and stereoregularity (tacticity) of a polymer chain are critical factors that determine its macroscopic properties, such as crystallinity, melting point, and mechanical strength. Control over the stereochemistry of vinyl polymerizations is typically achieved using coordination catalysts, such as Ziegler-Natta or metallocene catalysts. These catalyst systems can direct the incoming monomer units to add to the growing polymer chain with a specific spatial orientation, leading to isotactic (substituents on the same side), syndiotactic (substituents on alternating sides), or atactic (randomly arranged substituents) polymers.

There is no information available in the scientific literature regarding the synthesis of poly(this compound) with controlled microstructure or stereoregularity. Research in this area would involve polymerizing this compound with various coordination catalysts and analyzing the resulting polymer's tacticity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The steric and electronic effects of the chloro and methoxymethyl substituents on the vinylbenzene monomer would play a significant role in the ability of a catalyst to control the stereochemistry of the polymerization.

Post-Polymerization Modification and Functionalization of Poly(this compound)

Post-polymerization modification is a powerful strategy for introducing a wide range of functional groups into a polymer that may not be compatible with the initial polymerization conditions. This approach allows for the synthesis of a parent polymer, which is then chemically altered to impart new properties.

The chloro substituent directly attached to the aromatic ring of the this compound repeating unit is generally unreactive towards nucleophilic substitution under standard conditions. Transformations of aryl chlorides typically require harsh reaction conditions or the use of transition metal catalysts, such as those employed in cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings). These reactions could potentially be used to introduce new carbon-carbon or carbon-heteroatom bonds at the 2-position of the benzene ring in the polymer.

However, no studies have been published detailing the post-polymerization modification of the chloro substituent in poly(this compound). The feasibility of such transformations would depend on the accessibility of the chloro group within the polymer coil and the compatibility of the required reagents and catalysts with the polymer backbone and the methoxymethyl side chain.

The methoxymethyl group (-CH₂OCH₃) is a type of acetal (B89532), which is commonly used as a protecting group for alcohols in organic synthesis due to its stability under neutral and basic conditions. This group can be cleaved under acidic conditions to reveal a hydroxymethyl group (-CH₂OH). This transformation on poly(this compound) would yield a polymer with pendant hydroxymethyl functionalities. These hydroxyl groups could then be further functionalized through a variety of reactions, such as esterification, etherification, or conversion to halides, enabling the attachment of a wide range of other chemical moieties.

Despite the well-established chemistry of the methoxymethyl group, there is no published research on the chemical modification of the methoxymethyl side chain in poly(this compound). Such studies would be valuable for creating functional polymers with tailored properties.

Ring-Opening Metathesis Polymerization (ROMP) of Related Cycloolefinic Derivatives

Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization technique for the synthesis of unsaturated polymers from cyclic olefin monomers. The process is typically catalyzed by transition metal complexes of tungsten, molybdenum, or ruthenium. The properties of the resulting polymers can be tuned by the structure of the monomer and the choice of catalyst.

For this compound to be involved in ROMP, it would first need to be converted into a strained cycloolefinic derivative. This could potentially be achieved through a Diels-Alder reaction of the vinyl group with a suitable diene, for example, to form a norbornene derivative. This functionalized norbornene could then, in principle, undergo ROMP.

However, the scientific literature contains no reports on the synthesis of cycloolefinic derivatives of this compound or their subsequent polymerization by ROMP. Research in this area would involve the multi-step synthesis of a suitable monomer followed by an investigation of its ROMP behavior with various catalysts.

Derivatization and Functionalization Strategies for 2 Chloro 4 Methoxymethyl 1 Vinylbenzene

Synthesis of Novel Monomers and Macromonomers from 2-Chloro-4-(methoxymethyl)-1-vinylbenzene

The presence of the vinyl group in this compound allows for its participation in various polymerization techniques, including controlled/living radical polymerizations like Atom Transfer Radical Polymerization (ATRP). This enables the synthesis of well-defined homopolymers and block copolymers. cmu.edu The reactivity of the vinyl group is influenced by the electronic nature of the aromatic ring substituents. cmu.edu

Furthermore, the chloro and methoxymethyl groups can be chemically modified either before or after polymerization to introduce a wide range of functionalities, leading to the creation of novel functional monomers and macromonomers. For instance, post-polymerization modification of poly(4-chloromethylstyrene), a related polymer, has been demonstrated to introduce various functional groups. ijcce.ac.ir Similarly, copolymers of 4-chloromethylstyrene with monomers like methyl methacrylate (B99206) have been synthesized and subsequently functionalized. researchgate.net

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Technique | Potential Outcome | Key Features |

| Atom Transfer Radical Polymerization (ATRP) | Well-defined homopolymers and block copolymers with controlled molecular weight and low polydispersity. | Controlled polymerization, tolerance to functional groups. |

| Conventional Free Radical Polymerization | Random copolymers with other vinyl monomers. | Simple and robust method. |

| Post-polymerization Modification | Functionalized polymers with tailored properties. | Versatile approach to introduce a wide range of functionalities. |

Introduction of Diverse Functional Groups via the Chloro Position

The chloro substituent on the aromatic ring serves as a versatile handle for introducing a variety of functional groups through cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as the Buchwald-Hartwig amination, are powerful tools for this purpose.

The Suzuki-Miyaura coupling allows for the formation of carbon-carbon bonds by reacting the chloro-substituted styrene (B11656) with boronic acids or their esters. nih.govorgsyn.org This can be used to introduce aryl, heteroaryl, or vinyl groups, thereby modifying the electronic and steric properties of the monomer or resulting polymer.

The Heck coupling reaction can be employed to form new carbon-carbon bonds by reacting with alkenes. The Sonogashira coupling enables the introduction of alkyne moieties, which can be further functionalized. researchgate.net

The Buchwald-Hartwig amination provides a route to synthesize arylamines by coupling with primary or secondary amines. wikipedia.org This reaction is instrumental in introducing nitrogen-containing functionalities, which can impart specific properties such as basicity or the ability to coordinate with metals.

Table 2: Potential Cross-Coupling Reactions at the Chloro Position

| Reaction | Reagent | Product Type | Potential Application |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Biaryl or Styrenyl Derivative | Tuning of electronic properties, synthesis of conjugated materials. |

| Heck Coupling | Alkene | Substituted Styrene | Elaboration of the molecular framework. |

| Sonogashira Coupling | Terminal Alkyne | Arylalkyne | Introduction of reactive alkyne handle for further functionalization. |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | N-Aryl Amine | Synthesis of electroactive materials, ligands for catalysis. |

Chemical Transformations of the Methoxymethyl Group for Advanced Architectures

The methoxymethyl group (CH₂OCH₃) in this compound can be viewed as a protected hydroxymethyl group. The methoxymethyl (MOM) ether can be cleaved under acidic conditions to reveal the corresponding benzylic alcohol. wikipedia.orgadichemistry.com This deprotection can be achieved using various Lewis or Brønsted acids. wikipedia.org The resulting hydroxymethyl group can then be further functionalized, for example, by esterification or etherification, to introduce a wide range of new functionalities.

Alternatively, the benzylic C-H bonds of the methoxymethyl group may be susceptible to oxidation to afford the corresponding aldehyde or carboxylic acid, providing further avenues for derivatization.

Table 3: Potential Transformations of the Methoxymethyl Group

| Reaction | Reagent/Condition | Product Functional Group | Potential for Advanced Architectures |

| Deprotection (Cleavage) | Lewis Acids (e.g., TMSOTf), Brønsted Acids | Hydroxymethyl (-CH₂OH) | Site for esterification, etherification to attach other functional units. rsc.orgresearchgate.net |

| Oxidation | Oxidizing Agents | Formyl (-CHO) or Carboxyl (-COOH) | Introduction of reactive carbonyl groups for condensation reactions. |

| Ether Exchange | Corresponding Alcohols with TMSOTf/2,2'-bipyridyl | New Ether (-CH₂OR) | Direct conversion to other ether-based functionalities. rsc.org |

Heterocyclic Synthesis Utilizing this compound as a Building Block

The vinyl group of this compound can participate in cycloaddition reactions to form various heterocyclic structures. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for the synthesis of six-membered rings. wikipedia.org While styrenes themselves are not classic dienes, they can react as dienophiles with electron-rich dienes. nih.gov Conversely, under certain conditions, styrenes can act as the diene component in dehydrogenative Diels-Alder reactions. nih.gov

Furthermore, 1,3-dipolar cycloaddition reactions with 1,3-dipoles such as azides, nitrile oxides, or nitrones can lead to the formation of five-membered heterocycles like triazoles, isoxazoles, and pyrazoles. researchgate.netnih.gov The synthesis of pyrazoles from vinyl compounds is a well-established method. nih.govnih.gov Additionally, the vinyl group can be a precursor for the synthesis of larger heterocyclic systems like quinolines and isoquinolines through various condensation and cyclization strategies. organic-chemistry.org

Table 4: Potential Heterocyclic Synthesis from the Vinyl Group

| Reaction Type | Reactant | Heterocyclic Product |

| Diels-Alder Reaction | Electron-rich Diene | Substituted Cyclohexene |

| Dehydrogenative Diels-Alder | Alkyne | Naphthalene Derivative |

| 1,3-Dipolar Cycloaddition | Azide | Triazole |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide / Nitrone | Isoxazole / Isoxazoline |

| 1,3-Dipolar Cycloaddition | Diazo Compound | Pyrazole |

| Condensation/Cyclization | Anilines/Aldehydes | Quinolines |

Supramolecular Assembly and Self-Organization of this compound Derivatives

Derivatives of this compound can be designed to undergo supramolecular assembly and self-organization. By introducing appropriate functional groups, these molecules can form ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions.

For instance, the synthesis of amphiphilic block copolymers, where one block is derived from the functionalized styrene and the other is a hydrophilic polymer, can lead to the formation of micelles or vesicles in selective solvents. nih.govmdpi.com The self-assembly of such copolymers is a powerful strategy for creating nanostructured materials. rsc.org

Furthermore, the introduction of mesogenic units onto the styrene backbone can lead to the formation of side-chain liquid crystalline polymers. nih.govbohrium.com These materials can exhibit various liquid crystalline phases, such as nematic or smectic phases, depending on the structure of the mesogen and the length of the spacer connecting it to the polymer backbone. nih.gov The ability to form ordered liquid crystalline phases is highly dependent on the molecular architecture of the polymer. mdpi.com

Table 5: Potential Supramolecular Assemblies of Derivatives

| Assembly Type | Required Structural Feature | Resulting Structure |

| Micellar Assembly | Amphiphilic block copolymer structure | Micelles, Vesicles |

| Liquid Crystalline Assembly | Covalently attached mesogenic units | Nematic, Smectic phases |

| Hydrogen-Bonded Networks | Introduction of hydrogen bond donor/acceptor groups | Ordered supramolecular polymers |

Advanced Spectroscopic and Spectrometric Characterization of 2 Chloro 4 Methoxymethyl 1 Vinylbenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of 2-Chloro-4-(methoxymethyl)-1-vinylbenzene. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

¹H, ¹³C, and Heteronuclear NMR for Structural Elucidation

While specific experimental spectra for this compound are not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on established substituent effects and data from analogous compounds such as 1-chloro-4-vinylbenzene and other substituted styrenes. rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The vinyl group protons typically present as a complex ABC spin system, characterized by a doublet of doublets for the proton on the alpha-carbon and two doublets for the terminal beta-protons, with distinct cis and trans coupling constants. cdnsciencepub.com The aromatic protons will appear as distinct signals, their chemical shifts influenced by the ortho-chloro, para-methoxymethyl, and vinyl substituents. The methylene (B1212753) and methyl protons of the methoxymethyl group will appear as singlets in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The vinyl group carbons, aromatic carbons, and the carbons of the methoxymethyl group will all resonate at characteristic chemical shifts. The chlorine atom, being electron-withdrawing, will deshield the carbon atom to which it is attached (C2), shifting it downfield. Conversely, the methoxymethyl group will have a more complex effect on the aromatic ring.

Predicted NMR Data: The following tables outline the predicted chemical shifts for this compound, based on additive rules and comparison with similar structures.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-vinyl (α) | ~6.7-7.1 | dd | J_trans ≈ 17.5, J_cis ≈ 10.9 |

| H-vinyl (β, trans) | ~5.7-5.9 | d | J_trans ≈ 17.5 |

| H-vinyl (β, cis) | ~5.2-5.4 | d | J_cis ≈ 10.9 |

| H-aromatic (H3) | ~7.3-7.5 | d | J_ortho ≈ 8.0 |

| H-aromatic (H5) | ~7.2-7.4 | dd | J_ortho ≈ 8.0, J_meta ≈ 2.0 |

| H-aromatic (H6) | ~7.4-7.6 | d | J_meta ≈ 2.0 |

| Methylene (-CH₂-) | ~4.4-4.6 | s | - |

| Methyl (-OCH₃) | ~3.3-3.5 | s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-vinyl (α) | ~135-137 |

| C-vinyl (β) | ~114-116 |

| C-aromatic (C1) | ~136-138 |

| C-aromatic (C2, C-Cl) | ~132-134 |

| C-aromatic (C3) | ~128-130 |

| C-aromatic (C4, C-CH₂OCH₃) | ~139-141 |

| C-aromatic (C5) | ~126-128 |

| C-aromatic (C6) | ~127-129 |

| Methylene (-CH₂-) | ~73-75 |

| Methyl (-OCH₃) | ~57-59 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by establishing correlations between nuclei. nationalmaglab.org

COSY (Correlation Spectroscopy): This homonuclear technique identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show strong cross-peaks between the vinyl protons (Hα, Hβ-cis, Hβ-trans), confirming their connectivity. It would also reveal correlations between adjacent aromatic protons (H5 with H6, and potentially a weaker H5 with H3).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. It would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignments of the vinyl, aromatic, methylene, and methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for establishing the substitution pattern on the aromatic ring. For example, correlations would be expected from the methylene protons (-CH₂-) to the aromatic C4, C3, and C5, and from the vinyl Hα to the aromatic C1, C2, and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's conformation. NOESY could reveal through-space interactions between the vinyl Hα proton and the aromatic H6 proton, helping to determine the preferred orientation of the vinyl group relative to the ring.

Table 3: Expected Key 2D NMR Correlations

| 2D Technique | Correlating Nuclei | Expected Cross-Peaks | Information Gained |

| COSY | ¹H - ¹H | Hα / Hβ-cis, Hα / Hβ-trans, H5 / H6 | Connectivity of vinyl and aromatic protons |

| HSQC | ¹H - ¹³C (¹J) | Hα / Cα, Hβ / Cβ, H3 / C3, etc. | Direct C-H bond assignments |

| HMBC | ¹H - ¹³C (²⁻³J) | -CH₂- / C3, C4, C5; Hα / C1, C2, C6 | Confirms substitution pattern and connectivity |

| NOESY | ¹H - ¹H (space) | Hα / H6 | Conformational preferences of the vinyl group |

Solid-State NMR for Polymer Microstructure

This compound can undergo polymerization to form poly[this compound]. While solution NMR characterizes the monomer, solid-state NMR is essential for analyzing the structure and dynamics of the resulting polymer in its bulk state. nist.gov

Solid-state ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning) NMR can provide detailed information about the polymer's microstructure. Differences in the chemical shifts of the backbone carbons can reveal the polymer's tacticity (the stereochemical arrangement of the substituted phenyl rings along the polymer chain—isotactic, syndiotactic, or atactic). Furthermore, solid-state NMR relaxation time measurements can probe the dynamics and morphology of the polymer, distinguishing between crystalline and amorphous domains. beilstein-journals.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental formula of a molecule. rsc.org The molecular formula of this compound is C₁₀H₁₁ClO. smolecule.com HRMS can distinguish this formula from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). The presence of chlorine is readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would result in two molecular ion peaks separated by two mass units.

Table 4: Theoretical Exact Masses for HRMS Analysis

| Ion Species | Molecular Formula | Isotope | Calculated Exact Mass (Da) |

| [M]⁺ | C₁₀H₁₁³⁵ClO | ³⁵Cl | 182.0500 |

| [M+2]⁺ | C₁₀H₁₁³⁷ClO | ³⁷Cl | 184.0470 |

| [M+H]⁺ | C₁₀H₁₂³⁵ClO | ³⁵Cl | 183.0571 |

| [M+H+2]⁺ | C₁₀H₁₂³⁷ClO | ³⁷Cl | 185.0542 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to probe the fragmentation of a selected precursor ion. wikipedia.org By colliding the molecular ion of this compound with an inert gas, characteristic fragment ions are produced, providing valuable structural information. nih.gov

The fragmentation pathways can be predicted based on the structure of the molecule. Likely fragmentation patterns for protonated this compound ([M+H]⁺) would include:

Benzylic Cleavage: The bond between the methylene group and the aromatic ring is a likely point of cleavage, leading to the loss of a methoxymethyl radical or related neutral species.

Loss of Methanol (B129727): A common fragmentation for methoxymethyl ethers is the neutral loss of methanol (CH₃OH, 32 Da).

Loss of Formaldehyde (B43269): Cleavage within the methoxymethyl group could lead to the loss of formaldehyde (CH₂O, 30 Da).

Loss of Chlorine: The chlorine atom can be lost as a radical (Cl•) or as HCl.

Vinyl Group Fragmentation: Fragmentation of the vinyl group can also occur, though cleavages at the benzylic position are typically more favorable.

Analyzing the masses of these fragment ions allows for the reconstruction of the molecule's structure and confirms the identity of the compound.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity and Component Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic or spectrometric method, are indispensable for the purity assessment and component analysis of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for identifying and quantifying the target compound, as well as any impurities, isomers, or degradation products.

In GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity on a chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of specific groups. Given the presence of chlorine, the molecular ion peak would exhibit a characteristic M+2 isotopic pattern with a ratio of approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

LC-MS is employed for less volatile or thermally labile compounds and offers a different range of separation selectivities based on partitioning between a liquid mobile phase and a solid stationary phase. chimia.ch It has become a crucial tool in all areas of drug discovery and development. chimia.ch For purity analysis, LC with a photodiode array (PDA) detector followed by a mass spectrometer can provide both quantitative data (from UV absorbance) and qualitative identification. fishersci.com This technique is highly effective for detecting reaction byproducts or degradation products. chimia.ch Soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used, which often result in a prominent protonated molecule [M+H]⁺, simplifying spectral interpretation. chimia.chresearchgate.net

The table below outlines the expected key mass fragments for this compound in a typical EI-MS spectrum, based on the fragmentation of similar structures like p-chlorostyrene. nist.gov

Table 1: Predicted Key Mass Fragments in EI-MS of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Origin |

| 182/184 | [C₁₀H₁₁ClO]⁺ | Molecular Ion (M⁺) |

| 167/169 | [C₉H₈ClO]⁺ | Loss of methyl group (•CH₃) |

| 151 | [C₁₀H₁₁O]⁺ | Loss of chlorine radical (•Cl) |

| 137 | [C₉H₉O]⁺ | Loss of methoxy (B1213986) group (•OCH₃) from M-Cl fragment |

| 115 | [C₉H₇]⁺ | Loss of methoxymethyl and chlorine radicals |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) Spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational transitions of a molecule. Key functional groups in this compound will produce characteristic absorption bands. These include the C-H stretching and bending modes of the vinyl group and the aromatic ring, the C=C stretching of the vinyl group, the C-O-C stretching of the ether linkage, and the C-Cl stretching vibration.

Raman Spectroscopy provides complementary information to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and non-polar bonds (like C=C) often produce strong Raman signals. The aromatic C=C stretching modes, for instance, are typically prominent in the Raman spectrum. researchgate.net

The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule. Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict vibrational frequencies and aid in the assignment of observed spectral bands. researchgate.netmaterialsciencejournal.org The table below summarizes the expected characteristic vibrational frequencies for this compound, based on data from similarly substituted aromatic compounds. researchgate.netmaterialsciencejournal.orgias.ac.in

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| C-H Stretch (Aromatic) | Phenyl Ring | 3110 - 3050 | IR, Raman |

| C-H Stretch (Vinyl) | -CH=CH₂ | 3095 - 3010 | IR, Raman |

| C-H Stretch (Aliphatic) | -CH₂-O-CH₃ | 2980 - 2850 | IR, Raman |

| C=C Stretch (Vinyl) | -CH=CH₂ | 1630 - 1620 | IR, Raman (Strong) |

| C=C Stretch (Aromatic) | Phenyl Ring | 1610 - 1580, 1500 - 1450 | IR, Raman |

| C-H Bend (Vinyl, out-of-plane) | -CH=CH₂ | 990, 910 | IR (Strong) |

| C-O-C Stretch (Asymmetric) | Aryl-Alkyl Ether | 1275 - 1200 | IR (Strong) |

| C-O-C Stretch (Symmetric) | Aryl-Alkyl Ether | 1075 - 1020 | IR |

| C-Cl Stretch | Aryl-Cl | 800 - 600 | IR, Raman |

| C-H Bend (Aromatic, out-of-plane) | Substituted Benzene (B151609) | 900 - 800 | IR (Strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.orgkhanacademy.org This technique is particularly useful for analyzing compounds containing chromophores—functional groups with multiple bonds capable of absorbing radiation, such as the vinylbenzene system in this compound.

The primary electronic transition of interest in this molecule is the π → π* transition, which involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. bartleby.com The vinyl group conjugated with the benzene ring forms an extended π-system, which lowers the energy required for this transition, shifting the absorption maximum (λ_max) to longer wavelengths compared to non-conjugated systems.